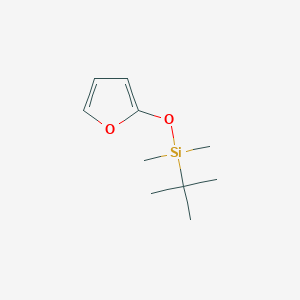
2-t-Butyldimethylsilyloxyfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-t-Butyldimethylsilyloxyfuran is an organic compound with the molecular formula C10H18O2Si. It is a derivative of furan, a heterocyclic aromatic organic compound, where the hydrogen atom at the 2-position of the furan ring is replaced by a tert-butyldimethylsiloxy group. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-t-Butyldimethylsilyloxyfuran typically involves the reaction of furan with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Furan+tert-Butyldimethylsilyl chloride→this compound
The reaction is usually performed at room temperature, and the product is purified by distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also minimizes human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-t-Butyldimethylsilyloxyfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into furan-2-ylmethanol derivatives.
Substitution: The tert-butyldimethylsiloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-ylmethanol derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-t-Butyldimethylsilyloxyfuran has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions at other sites of the molecule.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs with antifungal, antibacterial, and anticancer properties.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-t-Butyldimethylsilyloxyfuran involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsiloxy group is stable under a variety of reaction conditions, preventing unwanted side reactions. It can be selectively removed under mild acidic or basic conditions, revealing the hydroxyl group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyldimethylsilyloxy)benzofuran
- 2-(tert-Butyldimethylsilyloxy)pyrrole
- 2-(tert-Butyldimethylsilyloxy)thiophene
Uniqueness
2-t-Butyldimethylsilyloxyfuran is unique due to its high stability and reactivity, making it an excellent protecting group in organic synthesis. Its ability to undergo a variety of chemical reactions while maintaining the integrity of the furan ring sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H18O2Si |
|---|---|
Molecular Weight |
198.33 g/mol |
IUPAC Name |
tert-butyl-(furan-2-yloxy)-dimethylsilane |
InChI |
InChI=1S/C10H18O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11-9/h6-8H,1-5H3 |
InChI Key |
VZKCPEKKWNJCQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CO1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(Benzyloxy)carbonyl]amino}-2-methylbutanoic acid](/img/structure/B8457724.png)
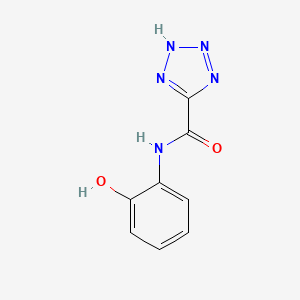
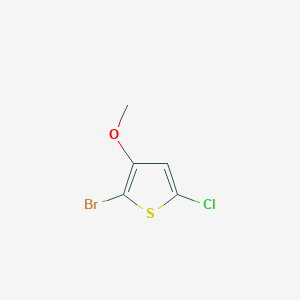
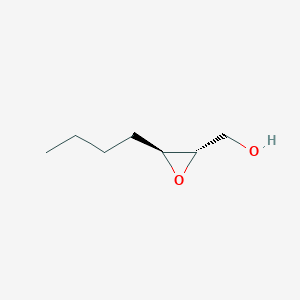
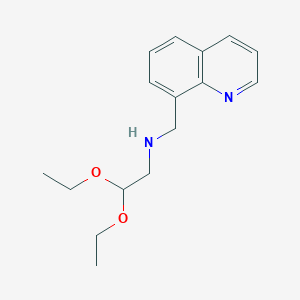
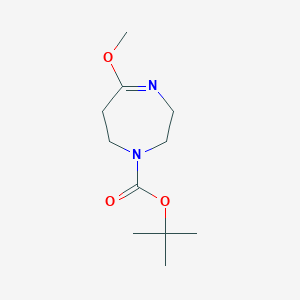
![8-Bromo-2,3-dihydrobenzo[f][1,4]oxazepin-5-amine](/img/structure/B8457764.png)
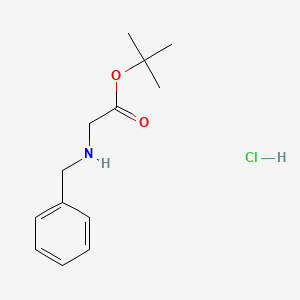
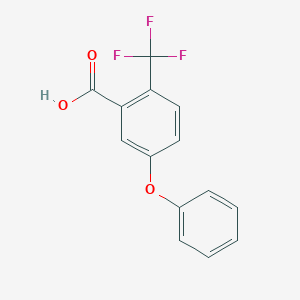
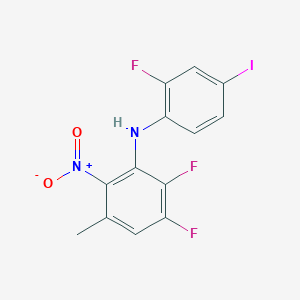
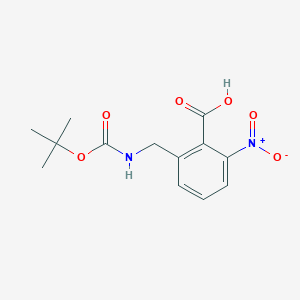
![5,7-Dihydro-2-methyl-6h-pyrimido[5,4-d]benzazepin-6-one](/img/structure/B8457797.png)
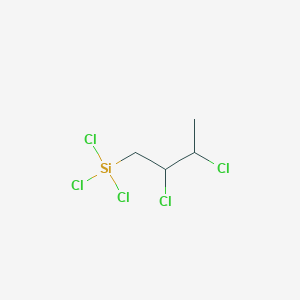
![3-(2-Aminothiazolo[5,4-b]pyridin-5-yl)benzoic acid](/img/structure/B8457818.png)
